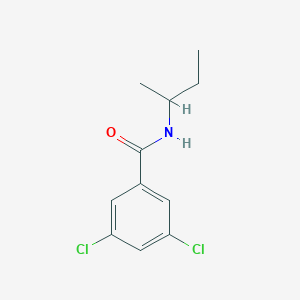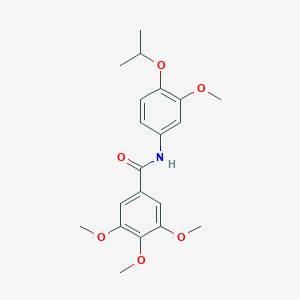
N-(butan-2-yl)-3,5-dichlorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(butan-2-yl)-3,5-dichlorobenzamide is a chemical compound that belongs to the family of benzamides. It is commonly known as BBD or butafenacil. It is a herbicide that is used to control weeds in crops such as soybean, cotton, and maize. The compound was first synthesized in the 1970s, and since then, it has been used extensively in agriculture.
Wissenschaftliche Forschungsanwendungen
BBD has been extensively studied for its herbicidal properties. It has been found to be effective in controlling a wide range of weeds in different crops. Moreover, BBD has also been studied for its potential use as a tool for studying the physiological and biochemical processes of plants. For instance, BBD has been used to study the role of auxin in plant growth and development. It has also been used to investigate the role of calcium in plant signaling pathways.
Wirkmechanismus
BBD works by inhibiting the biosynthesis of lipids in plants. It specifically targets the enzyme acyl-ACP thioesterase, which is involved in the biosynthesis of fatty acids. By inhibiting this enzyme, BBD disrupts the synthesis of lipids, which are essential for the growth and development of plants. This results in the death of the targeted weeds.
Biochemical and Physiological Effects
BBD has been found to have minimal toxicity to animals and humans. However, it can have some physiological effects on plants. Studies have shown that BBD can cause changes in the expression of genes involved in lipid metabolism and stress response. It can also affect the levels of certain hormones such as jasmonic acid and abscisic acid, which are involved in plant growth and development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using BBD in lab experiments is its specificity towards plants. This makes it an ideal tool for studying plant physiology and biochemistry. Moreover, BBD has a low toxicity profile, which makes it safe to handle in the lab. However, one of the limitations of using BBD is its high cost. Moreover, the compound is not readily available in the market, which can make it difficult to obtain for research purposes.
Zukünftige Richtungen
There are several future directions for the research on BBD. One of the areas of interest is the development of new herbicides based on the structure of BBD. Moreover, the compound can be used as a tool for studying the role of lipids in plant growth and development. Furthermore, the physiological and biochemical effects of BBD on plants need to be studied in more detail to understand its mode of action. Finally, the use of BBD in combination with other herbicides can be explored to improve the efficacy of weed control in crops.
Conclusion
In conclusion, BBD is a herbicide that has been extensively studied for its weed control properties. It has also been used as a tool for studying plant physiology and biochemistry. The compound works by inhibiting the biosynthesis of lipids in plants and has minimal toxicity to animals and humans. However, the compound is expensive and not readily available in the market. Future research on BBD should focus on developing new herbicides, studying its physiological and biochemical effects on plants, and exploring its use in combination with other herbicides.
Synthesemethoden
The synthesis of BBD involves the reaction of 3,5-dichlorobenzoic acid with butan-2-amine. The reaction is carried out in the presence of a catalyst such as triethylamine. The resulting compound is then purified through recrystallization. The purity of the compound is determined through various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Eigenschaften
Molekularformel |
C11H13Cl2NO |
|---|---|
Molekulargewicht |
246.13 g/mol |
IUPAC-Name |
N-butan-2-yl-3,5-dichlorobenzamide |
InChI |
InChI=1S/C11H13Cl2NO/c1-3-7(2)14-11(15)8-4-9(12)6-10(13)5-8/h4-7H,3H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
PKDNDJWHIITRPR-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)C1=CC(=CC(=C1)Cl)Cl |
Kanonische SMILES |
CCC(C)NC(=O)C1=CC(=CC(=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[3-(1,3-dioxan-2-yl)phenyl]-5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B263270.png)

![benzyl N-[4-(4-pyridylcarbonyl)phenyl]carbamate](/img/structure/B263274.png)
![methyl 4-[(6-oxodibenzo[cd,g]indazol-2(6H)-yl)methyl]benzoate](/img/structure/B263277.png)

![{4-[4-(Dimethylamino)benzoyl]piperazino}(2-furyl)methanone](/img/structure/B263280.png)
![N~1~-methyl-2-[(5-{[2-(methylamino)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B263281.png)
![2-{[4-(4-chlorophenyl)-1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B263283.png)
![1-[(1,3-Benzodioxol-5-yloxy)acetyl]indoline](/img/structure/B263284.png)
![2-[1-Methyl-1-(5-methyl-5-phenyl-1,3-dioxan-2-yl)ethyl]naphthoquinone](/img/structure/B263285.png)

![2,4,5-trimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B263289.png)
